molecular formula C10H14N2S B587197 2-(Thiomorpholin-4-YL)aniline CAS No. 144187-52-0

2-(Thiomorpholin-4-YL)aniline

Cat. No.: B587197
CAS No.: 144187-52-0
M. Wt: 194.296
InChI Key: VBEXUEUPXWSVIC-UHFFFAOYSA-N
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Description

“2-(Thiomorpholin-4-YL)aniline” is a chemical compound with the molecular formula C10H14N2S . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C10H14N2S/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 . This code provides a unique representation of its molecular structure.

Scientific Research Applications

Antimicrobial Activity

The synthesis and antimicrobial activity of derivatives containing the thiomorpholine moiety have been explored, highlighting the potential of these compounds in combating microbial resistance. For instance, 4-thiomorpholin-4ylbenzohydrazide derivatives were developed through a series of chemical reactions involving thiomorpholine and tested for their antimicrobial activity, suggesting their utility in developing new antimicrobial agents with increased cellular concentration and reduced resistance (D. Kardile & N. Kalyane, 2010). Similarly, a series of (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives showed significant activity against bacterial and fungal strains, further underscoring the antimicrobial potential of such compounds (D. Subhash & K. Bhaskar, 2020).

Corrosion Inhibition

Research also indicates the application of thiomorpholine derivatives in corrosion inhibition. A study demonstrated the efficiency of a novel thiophene Schiff base, incorporating an aniline derivative, in inhibiting the corrosion of mild steel in acidic environments. This compound not only acted as an efficient corrosion inhibitor but also adhered to the Langmuir's isotherm, indicating its potential in protecting metal surfaces against corrosion (D. Daoud et al., 2014).

Inhibition of Src Kinase Activity

In the realm of medicinal chemistry, derivatives of 2-(Thiomorpholin-4-yl)aniline have been investigated for their inhibitory effects on Src kinase activity, a crucial target in cancer therapy. Optimization of these derivatives led to compounds with potent inhibition of Src kinase activity and Src-mediated cell proliferation, highlighting their potential in cancer treatment (D. Boschelli et al., 2001).

Electroluminescence and Organic Electronics

Further research into the thiomorpholine and related aniline derivatives has uncovered their utility in the development of organic electronic materials. A novel class of emitting amorphous molecular materials with a bipolar character was designed for use in organic electroluminescent (EL) devices. These materials demonstrated excellent emitting properties, including the ability to emit multicolor light and serve as good host materials for emissive dopants in EL devices, showcasing the versatility of thiomorpholine-aniline derivatives in electronic applications (Hidekaru Doi et al., 2003).

Safety and Hazards

Handling “2-(Thiomorpholin-4-YL)aniline” requires caution as it is harmful if swallowed, harmful in contact with skin, and toxic if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-thiomorpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEXUEUPXWSVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651632
Record name 2-(Thiomorpholin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144187-52-0
Record name 2-(Thiomorpholin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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